8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is BACE1 (Beta-Secretase 1) . BACE1 is a protease enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
The compound interacts with BACE1 by binding to its active site .
Biochemical Pathways
The compound’s interaction with BACE1 affects the amyloidogenic pathway, which is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer’s disease patients . By inhibiting BACE1, the compound can potentially reduce the production of beta-amyloid .
Pharmacokinetics
The compound’s molecular weight and formula (c14h16fn3s) suggest that it may have good bioavailability .
Result of Action
The inhibition of BACE1 by the compound could lead to a decrease in the production of beta-amyloid . This could potentially slow down the progression of Alzheimer’s disease, as beta-amyloid accumulation is a key factor in the disease’s pathogenesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH conditions can affect the solution conformation of the ligand, which in turn influences its binding to the receptor
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-15(7-9-17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZHRYIWSYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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